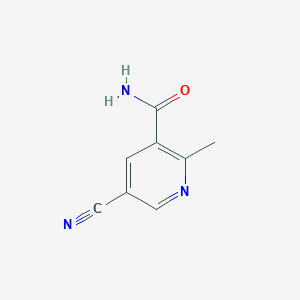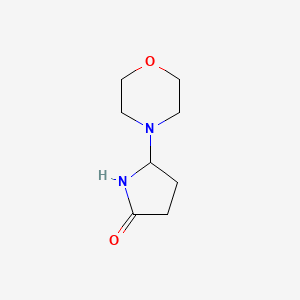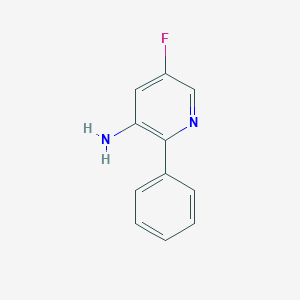
5-Fluoro-2-phenylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-phenylpyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group in the pyridine ring is replaced by a fluorine atom using a fluorinating agent . The reaction conditions often involve the use of bases and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 5-Fluoro-2-phenylpyridin-3-amine, leverages high availability of fluorinated synthetic blocks and effective fluorinating reagents. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-phenylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce various amine derivatives .
Applications De Recherche Scientifique
5-Fluoro-2-phenylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interaction with biological molecules. This can lead to the inhibition of certain enzymes or the modulation of biological pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Fluoro-2-phenylpyridin-3-amine include other fluorinated pyridines such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a fluorine atom and a phenyl group in the pyridine ring enhances its potential for diverse applications in medicinal chemistry and other fields .
Propriétés
Formule moléculaire |
C11H9FN2 |
|---|---|
Poids moléculaire |
188.20 g/mol |
Nom IUPAC |
5-fluoro-2-phenylpyridin-3-amine |
InChI |
InChI=1S/C11H9FN2/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H,13H2 |
Clé InChI |
UVVASRMKYWSGKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=N2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



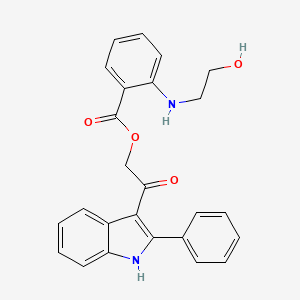


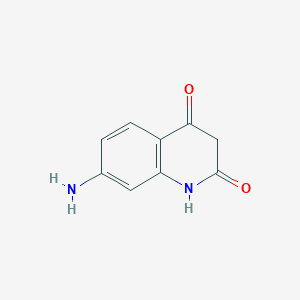
![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)
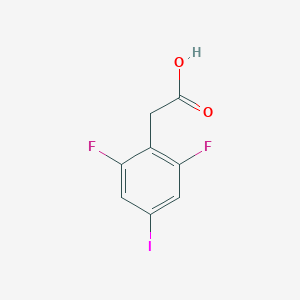

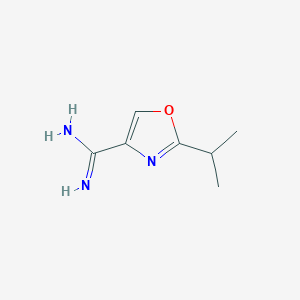
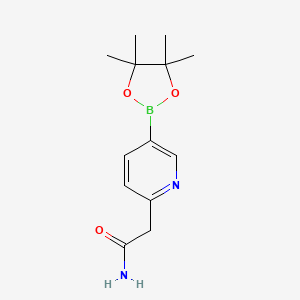
![2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid](/img/structure/B12970874.png)
![5,8-Dichloropyrido[3,4-b]pyrazine](/img/structure/B12970880.png)
